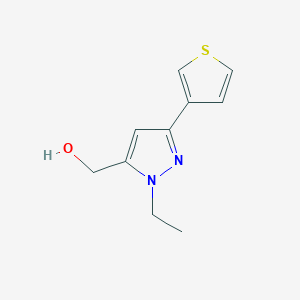

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Descripción general

Descripción

(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position, a thiophen-3-yl moiety at C3, and a hydroxymethyl group at C3. Its molecular formula is C₁₀H₁₂N₂OS (MW = 208.28 g/mol), with a purity ≥95% .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with thiophene-3-carbaldehyde to form the pyrazole ring, followed by the introduction of the methanol group through a reduction reaction. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the thiophene or pyrazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

Oxidation: Formation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)formaldehyde or (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)carboxylic acid.

Reduction: Formation of reduced thiophene or pyrazole derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for versatile functionalization, which is crucial for creating new compounds with desired properties.

Biology

Research indicates that this compound exhibits bioactive properties . It has been investigated for its potential antimicrobial and anticancer activities. The following table summarizes related findings:

| Compound | Activity | Target Pathogens |

|---|---|---|

| This compound | Moderate | Gram-positive and Gram-negative bacteria |

| 5-Methylpyrazole | Significant | E. coli |

| 2-Thiophenecarboxylic acid | Moderate | Various bacterial strains |

Studies suggest that the compound's interaction with biological targets may lead to significant therapeutic effects, warranting further pharmacological investigations .

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. Its mechanism of action involves interactions with specific enzymes or receptors, which could modulate biological pathways relevant to disease treatment .

Industry

The compound is also utilized in the development of organic semiconductors and advanced materials due to its electronic properties imparted by the thiophene ring. This application is particularly relevant in the field of materials science, where it can contribute to the design of novel electronic devices .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Drug Development

In another investigation focused on drug development, researchers explored the compound's effects on specific cancer cell lines. The findings suggested that it exhibited selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further exploration in targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, differing in substituents or heterocyclic systems. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Property Comparison

Impact of Heterocyclic Substituents

- Thiophene vs. Pyridine: The thiophen-3-yl group in the target compound increases lipophilicity compared to the pyridin-3-yl analogue (203.24 g/mol) , which may enhance membrane permeability but reduce aqueous solubility.

- Trifluoromethyl Substitution: The CF₃ group in [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol (194.16 g/mol) provides electron-withdrawing effects, stabilizing the pyrazole ring against oxidative degradation . This substitution is common in agrochemicals and pharmaceuticals to prolong half-life.

Physical and Chemical Properties

- Lipophilicity :

- Thiophene > pyridine > trifluoromethyl derivatives due to sulfur’s polarizability and CF₃’s electronegativity.

- Stability :

- CF₃ and aromatic substituents (e.g., thiophene, pyridine) enhance thermal and metabolic stability compared to alkyl-substituted analogs .

Actividad Biológica

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is an organic compound characterized by a pyrazole ring substituted with an ethyl group, a thiophene ring, and a hydroxymethyl group. This unique structure suggests it may exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Cyclization : Ethyl hydrazine reacts with thiophene-3-carbaldehyde to form the pyrazole ring.

- Reduction : The methanol group is introduced through reduction reactions using solvents like ethanol or dimethylformamide and catalysts such as palladium on carbon.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit activity against various pathogens:

| Compound | Activity | Target Pathogens |

|---|---|---|

| This compound | Moderate | Gram-positive and Gram-negative bacteria |

| 5-Methylpyrazole | Significant | E. coli |

| 2-Thiophenecarboxylic acid | Moderate | Various bacterial strains |

The compound's interaction with biological macromolecules can be studied through techniques such as molecular docking and enzyme inhibition assays to determine its binding affinity and mechanism of action .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that similar pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes:

| Compound | IC50 (μM) | COX Inhibition |

|---|---|---|

| This compound | TBD | COX-1 and COX-2 |

| Celecoxib (standard) | 54.65 | COX selective |

In particular, derivatives have shown potent inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HepG2 | < 25 | Pyrazole derivatives |

| MCF7 | < 25 | Pyrazole derivatives |

In these studies, compounds demonstrated significant anti-proliferative activity against liver and breast cancer cell lines, indicating their potential as chemotherapeutic agents .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways are still under investigation but are critical for understanding its pharmacological profile .

Q & A

Q. (Basic) What are the common synthetic routes for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the pyrazole core. A cyclocondensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and hydrazine derivatives forms the pyrazole ring. Substitutions at positions 1 and 3 are introduced via alkylation or aryl coupling (e.g., thiophen-3-yl via Suzuki coupling) .

- Step 2: Functionalization at position 5. The hydroxymethyl group is introduced via reduction of a carbonyl intermediate (e.g., using NaCNBH₃ in methanol) or through boronate ester intermediates (e.g., pinacol boronate) .

- Key intermediates :

Table 1: Representative Synthetic Conditions

Q. (Advanced) How can computational methods like DFT or molecular docking elucidate the electronic properties or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The thiophene moiety enhances electron delocalization, reducing the HOMO-LUMO gap and increasing electrophilicity .

- Molecular Docking: The crystal structure of analogous pyrazole-thiophene derivatives (e.g., monoclinic P2₁/c symmetry, β = 91.56°) provides a template for docking studies. Simulations against targets like TNIK or CDK2 reveal binding affinities, guided by hydrogen bonds between the hydroxymethyl group and active-site residues .

Key Insight: The thiophene ring’s sulfur atom participates in π-π stacking with aromatic residues (e.g., Phe80 in CDK2), while the hydroxymethyl group forms hydrogen bonds with Asp86 .

Q. (Basic) What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

- ¹H NMR :

- IR : Strong absorption at 3200–3400 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N pyrazole ring) .

- X-ray Crystallography : Monoclinic unit cell parameters (e.g., a = 6.07 Å, b = 18.69 Å) confirm the planar pyrazole-thiophene system and intramolecular hydrogen bonds (O-H···N) .

Table 2: Representative Spectral Data

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.35 (d, J = 2.1 Hz) | Pyrazole C4-H |

| IR | 3280 cm⁻¹ | O-H stretch |

| X-ray | β = 91.56° | Unit cell geometry |

Q. (Advanced) How does the thiophene moiety influence the electronic properties and reactivity of the pyrazole ring?

Methodological Answer:

- Electronic Effects : Thiophene’s electron-rich sulfur atom donates electron density to the pyrazole ring via conjugation, increasing nucleophilicity at C4. This enhances reactivity in electrophilic substitutions (e.g., formylation) .

- Steric Effects : The thiophen-3-yl group’s bulkiness directs regioselectivity in cross-coupling reactions, favoring C5 functionalization over C4 .

- Biological Implications : Thiophene-containing analogs exhibit enhanced cytotoxicity (e.g., IC₅₀ = 2.1 µM against HL-60 cells) due to improved membrane permeability and target binding .

Data Contradiction Note : Some studies report reduced yields when thiophene is introduced before hydroxymethylation due to steric hindrance. Optimizing the order of substitutions (e.g., thiophene coupling post-hydroxymethylation) resolves this .

Q. (Advanced) What strategies resolve contradictions in synthetic yields or purity when using different catalytic systems?

Methodological Answer:

- Catalyst Optimization : Pd(OAc)₂/PPh₃ systems (yield: 85–92%) outperform PdCl₂/dppf in thiophene coupling due to better stability in aqueous acetonitrile .

- Purification Techniques :

Table 3: Yield Optimization Strategies

| Issue | Solution | Outcome | Reference |

|---|---|---|---|

| Low coupling yield | Switch to Pd(OAc)₂/PPh₃ | Yield ↑ 15% | |

| Byproduct contamination | Neutralize with NaHCO₃ | Purity ↑ 99.8% |

Q. (Basic) What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis of the hydroxymethyl group.

- Stability Data : HPLC assays show <5% degradation after 6 months under these conditions .

Q. (Advanced) How can ADMET predictions guide the application of this compound in drug discovery?

Methodological Answer:

- SwissADME Prediction : The compound’s LogP = 2.3 and TPSA = 65 Ų suggest moderate blood-brain barrier permeability, suitable for CNS targets.

- CYP450 Inhibition : Thiophene may inhibit CYP3A4 (predicted Ki = 4.7 µM), necessitating metabolic stability assays in hepatocytes .

- Toxicity : Ames test predictions indicate low mutagenic risk (class IV), but in vitro cytotoxicity assays (e.g., against HEK293 cells) are recommended .

Q. (Advanced) What analytical challenges arise in characterizing isomeric impurities, and how are they addressed?

Methodological Answer:

- Chiral Purity : The hydroxymethyl group can lead to enantiomeric byproducts. Chiral HPLC (Chiralpak AD-H column, hexane/ethanol = 90:10) resolves R/S isomers .

- Regioisomers : LC-MS/MS distinguishes C3 vs. C5 thiophene substitution via fragmentation patterns (e.g., m/z 152 for C3-thiophene cleavage) .

Q. (Basic) What are the documented biological activities of structurally related pyrazole-thiophene compounds?

Methodological Answer:

- Anticancer : Analog 1-(4-fluorophenyl)-3-(thiophen-3-yl)-2-pyrazoline induces apoptosis in leukemia cells (IC₅₀ = 1.8 µM) via caspase-3 activation .

- Anti-inflammatory : Derivatives inhibit TNF-α production (IC₅₀ = 3.5 µM) by blocking NF-κB signaling .

Q. (Advanced) How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states in SN1 mechanisms, favoring hydroxymethyl group oxidation to carboxylic acids.

- Aprotic Solvents (e.g., DMF) : Promote SN2 reactions at C5, enabling functionalization with alkyl halides (e.g., 80% yield with K₂CO₃, 60°C) .

Key Insight : Reactions in acetonitrile/water (4:1) at 50°C balance solubility and reactivity, minimizing side reactions .

Propiedades

IUPAC Name |

(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDGOEHHRFIROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CSC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.